molecular formula C18H28N2O6 B597003 Boc-D-dap(dde)-OH CAS No. 1263047-33-1

Boc-D-dap(dde)-OH

Cat. No.: B597003
CAS No.: 1263047-33-1
M. Wt: 368.43
InChI Key: OOPHPIROXHIGQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-dap(dde)-OH, also known as tert-butoxycarbonyl-D-diaminopropionic acid (dde)-OH, is a derivative of diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-dap(dde)-OH typically involves the protection of the amino groups of diaminopropionic acid. The tert-butoxycarbonyl (Boc) group is introduced to protect the alpha-amino group, while the dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is used to protect the side-chain amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .

Chemical Reactions Analysis

Types of Reactions

Boc-D-dap(dde)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with free amino groups, which can further react to form longer peptide chains or be modified for various applications .

Scientific Research Applications

Boc-D-dap(dde)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-dap(dde)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc group protects the alpha-amino group, preventing it from reacting during intermediate steps. The dde group protects the side-chain amino group, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the stepwise construction of peptides with high precision .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONCDJKRGMZBBL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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